Cas no 103935-10-0 (Ethyl 2-acetylbenzoate)

Ethyl 2-acetylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-acetylbenzoate
- Benzoic acid,2-acetyl-, ethyl ester
- Ethyl 2-acetylbenzenecarboxylate
- 2-Acetyl-benzoesaeure-aethylester
- 2-acetyl-benzoic acid ethyl ester
- Acetophenon-carbonsaeure-(2)-aethylester
- ethyl o-acetylbenzoate
- ethylacetylbenzenecarboxylate
- o-Acetylbenzoesaeureaethylester
- Ethyl 2-Ethanoylbenzoate
- Ethyl 2-ethanoylbenzoate, 2'-(Ethoxycarbonyl)acetophenone
- CS-W022649
- MFCD00173696
- Benzoic acid,2-acetyl-,ethyl ester
- FT-0642548
- Benzoic acid, 2-acetyl-, ethyl ester
- J-520683
- SCHEMBL3945626
- AKOS005070770
- 6F-954
- ETHYL2-ACETYLBENZENECARBOXYLATE
- DTXSID00384094
- 103935-10-0
- DB-004559
-
- MDL: MFCD00173696
- インチ: InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3
- InChIKey: YCJSSCAQCRQQJT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC=C1C(=O)C
計算された属性
- せいみつぶんしりょう: 192.07900
- どういたいしつりょう: 192.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 97-99°C 0,3mm
- フラッシュポイント: 130.9±23.2 °C
- 屈折率: 1.512
- PSA: 43.37000
- LogP: 2.06590
Ethyl 2-acetylbenzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:室温貯蔵
- 危険レベル:IRRITANT
Ethyl 2-acetylbenzoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 2-acetylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB157839-5 g |
Ethyl 2-acetylbenzenecarboxylate, 95%; . |
103935-10-0 | 95% | 5g |
€486.90 | 2022-06-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045005-1g |
Ethyl 2-acetylbenzenecarboxylate |
103935-10-0 | >95% | 1g |
1966.0CNY | 2021-07-05 | |
abcr | AB157839-10 g |
Ethyl 2-acetylbenzenecarboxylate, 95%; . |
103935-10-0 | 95% | 10g |
€709.60 | 2022-06-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069425-250mg |
Ethyl 2-acetylbenzoate |
103935-10-0 | 98% | 250mg |
¥218 | 2023-04-17 | |
TRC | E896425-500mg |
Ethyl 2-Acetylbenzoate |
103935-10-0 | 500mg |
$ 230.00 | 2022-06-05 | ||
Chemenu | CM247453-1g |
Ethyl 2-acetylbenzoate |
103935-10-0 | 95+% | 1g |
$122 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069425-100mg |
Ethyl 2-acetylbenzoate |
103935-10-0 | 98% | 100mg |
¥169 | 2023-04-17 | |
Chemenu | CM247453-10g |
Ethyl 2-acetylbenzoate |
103935-10-0 | 95+% | 10g |
$628 | 2022-06-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E840988-1g |
Ethyl 2-acetylbenzoate |
103935-10-0 | 96% | 1g |
695.70 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189456-100mg |
Ethyl 2-acetylbenzoate |
103935-10-0 | 96% | 100mg |
¥87.90 | 2023-09-03 |
Ethyl 2-acetylbenzoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Ethyl 2-acetylbenzoateに関する追加情報
Ethyl 2-acetylbenzoate (CAS No. 103935-10-0): Applications and Recent Research Developments
Ethyl 2-acetylbenzoate, with the chemical formula C10H10O3 and the CAS number 103935-10-0, is an ester derivative of benzoic acid. This compound is characterized by its pleasant aromatic profile, making it a valuable intermediate in the synthesis of fragrances, flavors, and pharmaceuticals. The structural integrity of ethyl 2-acetylbenzoate, featuring a benzene ring substituted with an acetyl group and an ethoxy group, lends itself to diverse chemical modifications and functional applications.
The compound's significance in the chemical and pharmaceutical industries has been increasingly recognized due to its versatile reactivity and stability. Ethyl 2-acetylbenzoate is often employed as a building block in organic synthesis, facilitating the construction of more complex molecules. Its role in the development of novel synthetic pathways has been particularly noteworthy in recent years, as researchers strive to optimize efficiency and sustainability in chemical manufacturing processes.
In the realm of pharmaceutical research, ethyl 2-acetylbenzoate has garnered attention for its potential applications in drug development. The compound's ability to act as a precursor for biologically active molecules has been explored in various studies. For instance, derivatives of ethyl 2-acetylbenzoate have been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. These studies highlight the compound's importance as a scaffold for designing new therapeutic agents.
Recent advancements in synthetic methodologies have further enhanced the utility of ethyl 2-acetylbenzoate. Catalytic processes, such as transesterification and condensation reactions, have enabled the efficient production of this compound and its derivatives. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles. The development of novel catalysts has been particularly instrumental in facilitating these transformations.
The application of ethyl 2-acetylbenzoate in the fragrance and flavor industry is another area where significant progress has been made. Its aromatic characteristics make it a preferred choice for creating synthetic essences that mimic natural scents. Researchers have leveraged the compound's structural features to develop new fragrance compositions that are both appealing and sustainable. This has led to increased demand for ethyl 2-acetylbenzoate in commercial applications.
In conclusion, ethyl 2-acetylbenzoate (CAS No. 103935-10-0) remains a crucial compound in multiple sectors due to its versatile applications and reactivity. The ongoing research into its derivatives and synthetic pathways underscores its importance in advancing chemical and pharmaceutical sciences. As new methodologies continue to emerge, the potential uses of ethyl 2-acetylbenzoate are expected to expand further, reinforcing its role as a cornerstone in industrial and academic chemistry.
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